2-Benzamido-N-methylbenzamide can be derived from the reaction of benzoic acid derivatives with methylamine. It falls under the broader category of aromatic amides, which are characterized by the presence of an aromatic ring connected to a carbonyl group and an amine. The compound is often utilized in organic synthesis, particularly in the pharmaceutical industry for drug development.
The synthesis of 2-benzamido-N-methylbenzamide typically involves the following methods:
These reactions typically require specific conditions such as temperature control, choice of solvent, and sometimes catalysts or reagents that facilitate the desired transformations.
The mechanism by which 2-benzamido-N-methylbenzamide exerts its effects largely depends on its application in pharmaceuticals. For instance:
Studies have shown that modifications on the benzene rings or substituents can significantly alter its binding affinity and efficacy against specific biological targets .
Characterization through spectroscopic methods reveals distinct peaks corresponding to functional groups present in the molecule, aiding in confirming purity and identity.
2-Benzamido-N-methylbenzamide is a di-substituted aromatic amide featuring two distinct amide functionalities arranged in an orthogonal configuration. Its systematic IUPAC name is N-(2-(methylcarbamoyl)phenyl)benzamide, reflecting the presence of an N-methylated amide group at the benzamide’s nitrogen atom and a benzoyl moiety attached via the anthranilamide nitrogen. The molecular formula is C₁₅H₁₄N₂O₂, corresponding to a molecular weight of 254.29 g/mol.
The compound’s core structure consists of:
This ortho-disubstitution pattern enables intramolecular hydrogen bonding (IMHB) between the N–H of the benzamido group and the carbonyl oxygen of the N-methylbenzamide unit, creating a pseudo-six-membered ring. This conformational restraint significantly influences the molecule’s physiochemical behavior, as demonstrated by NMR studies of analogous ortho-benzamides. Such compounds in DMSO-d₆ exhibit diastereotopic amide protons that coalesce upon heating to 90°C, confirming IMHB stability [7].
Table 1: Key Structural Features and Properties
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₅H₁₄N₂O₂ | Confirmed via high-resolution mass spectrometry |
IUPAC Name | N-(2-(methylcarbamoyl)phenyl)benzamide | Systematic naming based on substituent hierarchy |
Core Functional Groups | Secondary amide, tertiary amide, two aryl rings | Enables hydrogen bonding and π-π stacking |
Conformation | Ortho-substituted with intramolecular H-bond | Enhances metabolic stability and membrane permeability |
LogD₇.₄ (estimated) | ~1.8–2.2 | Moderate lipophilicity, supports cell permeability |
The exploration of benzamide derivatives gained momentum in the 1970s–1980s with investigations into ortho-aminobenzamides (anthranilamides) as intermediates for heterocyclic synthesis. Early applications focused on benzodiazepine precursors and dyes. However, the discovery of biological activity in substituted benzamides transformed their role in medicinal chemistry. Notably:
PROTAC Design Evolution (2010s–Present): Classical immunomodulatory imide drugs (IMiDs) like thalidomide exhibited limitations in chemical stability and off-target protein degradation. This drove research toward non-phthalimide cereblon (CRBN) binders. Fluorinated benzamide derivatives emerged as promising alternatives due to their resistance to hydrolysis and tunable CRBN affinity. Conformationally constrained analogs like 2-benzamido-N-methylbenzamide provided critical insights into binding pocket requirements for E3 ubiquitin ligase recruiters [2].
Anticancer Scaffold Development: Synthetic efforts in the early 2010s produced ortho-(arylamido)benzamides to probe structure-activity relationships against leukemia. Compounds like 2-(2-phenoxyacetamido)-N-methylbenzamide demonstrated sub-micromolar activity against K562 cells (IC₅₀ = 0.16 μM), establishing the pharmacophoric importance of the ortho-amide and N-alkylation motifs. Positional isomer studies confirmed that meta- or para-substituted analogs lost >90% potency, underscoring the ortho configuration’s role in bioactivity [7].
Table 2: Historical Progression of Ortho-Benzamide Applications
Period | Key Development | Impact on 2-Benzamido-N-methylbenzamide Research |
---|---|---|
1970–1990s | Anthranilamides as heterocyclic precursors | Established synthetic routes for ortho-aminobenzamides |
2005–2015 | IMiDs (thalidomide analogs) as CRBN modulators | Revealed need for hydrolytically stable alternatives |
2015–2020 | Non-phthalimide CRBN binders (e.g., benzotriazino glutarimides) | Validated benzamides as viable CRBN-recruiting scaffolds |
2020–Present | Fluorinated benzamides with locked conformations | Optimized CRBN affinity and neosubstrate selectivity |
2-Benzamido-N-methylbenzamide exemplifies three key advances in aromatic amide chemistry:
Conformational Control via IMHB: The ortho arrangement enforces a planar, twisted conformation that mimics peptide turn structures. This pre-organization enhances binding specificity for target proteins. Studies show fluorination at ortho positions of the external benzoyl ring further rigidifies the structure via C–F···H–N interactions, increasing CRBN-binding affinity by 2–3 fold compared to non-fluorinated analogs (IC₅₀ = 29 μM vs. 41–63 μM) [2].
Stability and Solubility Profile: Unlike phthalimides, the N-methylbenzamide group resists hydrolytic cleavage under physiological conditions. The compound’s solubility follows trends observed in 2-methylbenzamide: high in polar solvents (DMSO, methanol) via H-bond donation/acceptance, and low in aliphatic hydrocarbons. This balance supports its utility in organic synthesis and formulation [4].
Versatile Intermediate Function: The molecule serves as a precursor for:
Table 3: Positional Isomer Effects on Function
Property | Ortho Isomer | Meta/Para Isomers |
---|---|---|
CRBN Binding Affinity (IC₅₀) | 29–63 μM | >100 μM (inactive) |
Antiproliferative Activity | IC₅₀ = 0.16–8.9 μM (K562 cells) | IC₅₀ > 50 μM (e.g., compounds 21–22) |
Intramolecular H-bond | Stable 6-membered ring | Absent or weaker |
Solubility in DMSO | >50 mM | >50 mM (no significant difference) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1